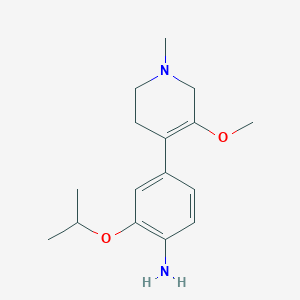
4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyaniline is an organic compound that belongs to the class of aniline derivatives These compounds are characterized by the presence of an aniline group, which is a phenyl group attached to an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyaniline typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Methoxylation and Methylation: The methoxy and methyl groups can be introduced through methylation reactions using reagents like methyl iodide.
Attachment of the Aniline Group: The aniline group can be introduced through a nucleophilic aromatic substitution reaction, where an amine group replaces a leaving group on an aromatic ring.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include piperidine derivatives.
Substitution: Products include various functionalized aniline derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Biology
Biochemical Probes: The compound can be used as a probe to study enzyme activity and other biochemical processes.
Medicine
Drug Development: The compound can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological conditions.
Industry
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for various industrial applications.
作用機序
The mechanism of action of 4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyaniline would depend on its specific application. In drug development, for example, it might interact with specific receptors or enzymes in the body, modulating their activity. The methoxy and methyl groups could play a role in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-methoxyaniline
- 4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-ethoxyaniline
Uniqueness
The presence of the propan-2-yloxy group in 4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyaniline distinguishes it from similar compounds, potentially offering unique chemical reactivity and biological activity.
特性
分子式 |
C16H24N2O2 |
|---|---|
分子量 |
276.37 g/mol |
IUPAC名 |
4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)20-15-9-12(5-6-14(15)17)13-7-8-18(3)10-16(13)19-4/h5-6,9,11H,7-8,10,17H2,1-4H3 |
InChIキー |
ZNLBXYXZBIZSPL-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC(=C1)C2=C(CN(CC2)C)OC)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













